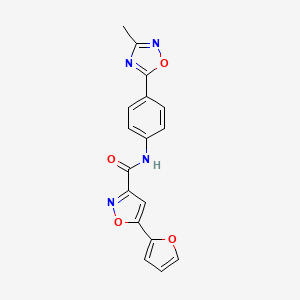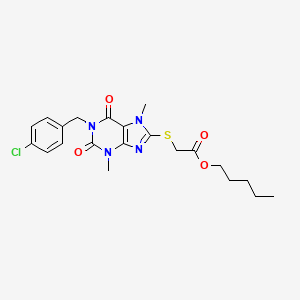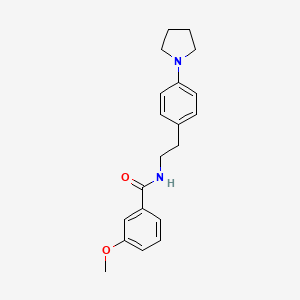![molecular formula C21H17N3O4S B2876538 Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021218-29-0](/img/structure/B2876538.png)
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen, sulfur, and oxygen atoms in the molecule would likely result in a variety of bond lengths and angles .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the imidazole and thiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make the compound relatively high in molecular weight and possibly soluble in some organic solvents .科学的研究の応用
Angiotensin II Receptor Antagonists
Research into compounds structurally related to "Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate" includes the development of nonpeptide angiotensin II receptor antagonists. These compounds, such as a series of N-(biphenylylmethyl)imidazoles, have been found to be potent and orally active antihypertensives. A specific example includes the compound DuP 753, which is currently being developed for the treatment of hypertension, demonstrating the potential utility of related compounds in cardiovascular disease management (Carini et al., 1991).
Antitubercular Agents
Another area of application involves the synthesis and biological evaluation of compounds for their potential antitubercular activity. For instance, the structural analysis of "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" provided insights into its potential as an antitubercular agent. This compound was identified during the synthesis of a previously reported antitubercular agent, highlighting the ongoing search for new treatments against tuberculosis (Richter et al., 2023).
Central Nervous System (CNS) Penetrability
Research on related compounds also explores their ability to penetrate the central nervous system (CNS). A notable compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent serotonin-3 receptor antagonist with effective CNS penetrability upon peripheral administration. This characteristic makes it a useful pharmacological tool for studying compounds of this class both in vitro and in vivo (Rosen et al., 1990).
Antiulcer Agents
Further research has led to the synthesis of new imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective properties as antiulcer agents. Although not all compounds in this study displayed significant antisecretory activity, several demonstrated promising cytoprotective properties, indicating the potential of related compounds in the treatment of ulcers (Starrett et al., 1989).
Thromboxane Synthase Inhibitors
Compounds with a similar structure have been evaluated as thromboxane synthase inhibitors. Analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]methyl]benzoic acid were prepared and showed activity as thromboxane synthase inhibitors, suggesting potential applications in the management of thrombosis-related conditions (Manley et al., 1987).
作用機序
Target of Action
Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of the imidazo[2,1-b]thiazole class of compounds . The primary target of this compound is Mycobacterium tuberculosis (Mtb) . Mtb is the etiological agent of tuberculosis, a disease that caused 1.4 million deaths globally in 2019 .
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives have shown significant activity against mtb . The compound’s interaction with its target likely involves the formation of a protein-ligand complex with the Pantothenate synthetase of Mtb .
Biochemical Pathways
It’s known that imidazo[2,1-b]thiazole derivatives can inhibit the growth of mtb . This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of Mtb.
Pharmacokinetics
The compound was designed with in silico admet prediction, which suggests that it has favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth . The most active derivative of this class of compounds showed significant activity against Mtb, with an IC50 of 2.03 μM and an IC90 of 15.22 μM .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-5-3-4-14(10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-8-6-13(7-9-15)20(26)28-2/h3-12H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBIXQRPWXDODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)


![N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide](/img/structure/B2876458.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
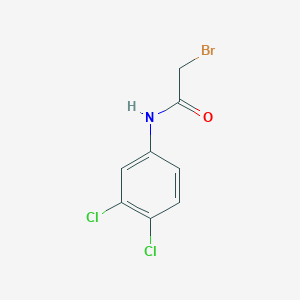
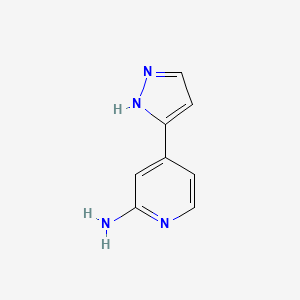
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)
